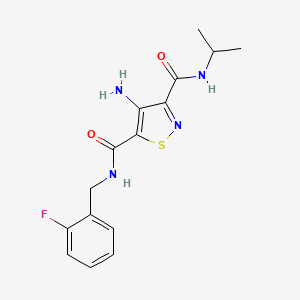

4-amino-N~5~-(2-fluorobenzyl)-N~3~-isopropylisothiazole-3,5-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-N~5~-(2-fluorobenzyl)-N~3~-isopropylisothiazole-3,5-dicarboxamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as FIT-039 and is a small molecule inhibitor of the host cell factor C1 (HCF-1). HCF-1 is a conserved protein that plays a crucial role in the replication of a wide range of viruses, including human cytomegalovirus (HCMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). FIT-039 has shown promising results in inhibiting the replication of these viruses, making it a potential candidate for the development of antiviral drugs.

Scientific Research Applications

Synthesis and Bioactivity

A study by Song et al. (2005) focuses on synthesizing fluorine compounds containing isoxazole moiety, which are structurally related to 4-amino-N5-(2-fluorobenzyl)-N3-isopropylisothiazole-3,5-dicarboxamide. These compounds, including α-amino fluorobenzyl-phosphonates, exhibit moderate anticancer activity in vitro, as determined by the MTT method. This highlights the potential of such fluorine compounds in cancer research and treatment (Song et al., 2005).

Antitumor Properties

Hutchinson et al. (2001) synthesized fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles, which share structural similarities with the chemical . These compounds were found to be potently cytotoxic in specific human breast cell lines but inactive against other cell lines, including prostate, nonmalignant breast, and colon cells. This study indicates the selective cytotoxicity of fluorinated benzothiazoles, which could be relevant for targeted cancer therapies (Hutchinson et al., 2001).

Amino Acid Prodrugs in Antitumor Research

Bradshaw et al. (2002) explored amino acid prodrugs of novel antitumor 2-(4-aminophenyl)benzothiazoles. This research showed that such prodrugs can be metabolically activated to target specific cancer cell lines. This study demonstrates the potential of using prodrugs, which could be structurally similar to 4-amino-N5-(2-fluorobenzyl)-N3-isopropylisothiazole-3,5-dicarboxamide, in cancer treatment (Bradshaw et al., 2002).

Structural Characterization and Anticancer Agents

Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which are structurally related to the chemical . These compounds exhibited cytotoxic effects on the MCF-7 breast cancer cell line, suggesting their potential as anticancer agents. The study also involved guanine oxidation studies to understand the mechanism of action (Butler et al., 2013).

In Vitro Antimicrobial Activity

Alhameed et al. (2019) synthesized novel thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing relevance to the structure of the chemical . The compounds exhibited weak to moderate antibacterial and antifungal activities, indicating their potential use in antimicrobial research (Alhameed et al., 2019).

properties

IUPAC Name |

4-amino-5-N-[(2-fluorophenyl)methyl]-3-N-propan-2-yl-1,2-thiazole-3,5-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S/c1-8(2)19-14(21)12-11(17)13(23-20-12)15(22)18-7-9-5-3-4-6-10(9)16/h3-6,8H,7,17H2,1-2H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNSJDSSNKJSGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![(E)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2563477.png)

![N-(sec-butyl)-3-(3-methyl-4-piperidin-1-ylisoxazolo[5,4-d]pyrimidin-6-yl)propanamide](/img/structure/B2563478.png)

![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)

![[1-(Methylsulfonyl)piperidin-3-yl]methylamine hydrochloride](/img/structure/B2563480.png)

![1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2563482.png)

![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)

![methyl 2-benzamido-3-(benzo[d]thiazol-2-yl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2563486.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2563488.png)

![N-(3,5-dimethylphenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2563489.png)

![3-(4-Bromophenyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2563490.png)